molecular formula C16H17N3O5S B601266 delta2-Cefadroxil CAS No. 147103-94-4

delta2-Cefadroxil

Cat. No.: B601266
CAS No.: 147103-94-4
M. Wt: 363.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

delta2-Cefadroxil, also known as (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of the antibiotic cefadroxil. It is used as a reference standard in pharmaceutical analysis to ensure the quality, purity, and strength of cefadroxil in various formulations .

Preparation Methods

The preparation of delta2-Cefadroxil involves several steps:

    Starting Material: Cefadroxil is used as the starting material.

    Solvent Addition: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C while stirring vigorously.

    Filtration and Washing: The mixture is filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.

    Drying: The filter cake is dried under vacuum or in the air.

    Ammonia Water Treatment: The dried filter cake is placed in ammonia water, stirred gently, and the pH is kept below 9 to obtain an ammonia water solution of cefadroxil.

    Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C and the pH between 4.0 and 6.0.

    Crystallization: The solution is allowed to stand, crystallize, and then filtered under vacuum.

Chemical Reactions Analysis

delta2-Cefadroxil undergoes various chemical reactions:

Mechanism of Action

delta2-Cefadroxil, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALASAGQUABEC-XOGJBXBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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